molecular formula C17H16BrN5O3 B11154616 2-bromo-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide

2-bromo-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11154616
M. Wt: 418.2 g/mol
InChI Key: DRHKLZIKGCCYIK-UHFFFAOYSA-N
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Description

2-bromo-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a dimethoxybenzyl group, and a tetrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the dimethoxybenzyl group and the tetrazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine atom or the nitro groups if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the tetrazole ring in This compound may confer unique properties, such as enhanced biological activity or specific binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16BrN5O3

Molecular Weight

418.2 g/mol

IUPAC Name

2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16BrN5O3/c1-25-15-6-3-11(7-16(15)26-2)9-19-17(24)13-8-12(4-5-14(13)18)23-10-20-21-22-23/h3-8,10H,9H2,1-2H3,(H,19,24)

InChI Key

DRHKLZIKGCCYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br)OC

Origin of Product

United States

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